molecular formula C16H18FNO2S B7629632 N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide

N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B7629632
M. Wt: 307.4 g/mol
InChI Key: BDPORVABNXNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as FMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide involves its binding to specific sites on target proteins, leading to inhibition of their activity. N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide has been found to bind to the pore region of the TRPV1 channel, blocking the flow of ions through the channel and reducing pain sensation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, including inhibition of ion channels, modulation of neurotransmitter release, and reduction of inflammation. These effects make N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide a valuable tool for studying the mechanisms underlying various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is its selectivity for certain targets, allowing for more precise manipulation of specific biological processes. However, N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide can also have off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide can be complex and time-consuming, limiting its availability for use in research.

Future Directions

There are several potential future directions for research involving N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide. One area of interest is the development of more selective and potent analogs of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide for use in drug development. Additionally, N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide could be used in the study of other ion channels and receptors, as well as in the investigation of various disease states. Finally, the use of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide in combination with other compounds could lead to the development of new therapeutic interventions for a range of conditions.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide has been widely used in scientific research for its ability to selectively inhibit certain enzymes and receptors. One of the most common applications of N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is in the study of ion channels, which are important targets for drug development. N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide has been shown to inhibit the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-4-13-7-5-6-11(2)16(13)18-21(19,20)14-8-9-15(17)12(3)10-14/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPORVABNXNWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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